molecular formula C10H16Cl2N4 B11859372 (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1185309-61-8

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B11859372
CAS No.: 1185309-61-8
M. Wt: 263.16 g/mol
InChI Key: IYLBVGMGUGXILD-UHFFFAOYSA-N
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Description

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached via a methylamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyridazine ring, followed by chlorination at the 6th position. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the final product is obtained by reacting with methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .

Scientific Research Applications

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyridazine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1185309-61-8

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

6-chloro-N-(piperidin-4-ylmethyl)pyridazin-3-amine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8;/h1-2,8,12H,3-7H2,(H,13,15);1H

InChI Key

IYLBVGMGUGXILD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=NN=C(C=C2)Cl.Cl

Origin of Product

United States

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